Silver citrate

Description

Properties

IUPAC Name |

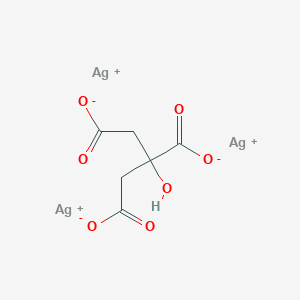

trisilver;2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.3Ag/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTYHQJYVDNJJA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ag+].[Ag+].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Ag3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70889420 | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, silver(1+) salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126-45-4 | |

| Record name | Silver citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver citrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11233 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, silver(1+) salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, silver(1+) salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisilver citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKA421A1J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

silver citrate chemical properties and structure

An In-depth Technical Guide to Silver Citrate: Chemical Properties and Structure

Introduction

This compound, the trisilver salt of citric acid, is an inorganic compound recognized for its potent antimicrobial properties. It is a white, crystalline powder that is notably sensitive to light.[1][2] With the chemical formula Ag₃C₆H₅O₇, it serves as a source of silver ions (Ag⁺), which are the active species responsible for its biocidal effects.[3] This has led to its application as an anti-infective agent, a preservative in cosmetic formulations, and an antimicrobial component in medical devices.[4][5][6] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental protocols related to this compound for professionals in research and drug development.

Chemical Structure and Identification

This compound is an achiral molecule formed by the ionic interaction between three silver(I) cations and one citrate anion.[7] The citrate anion, derived from citric acid, provides multiple carboxylate and hydroxyl groups that coordinate with the silver ions. In the solid state, this compound forms a three-dimensional coordination polymer network characterized by irregular [AgO₄] polyhedra.[5] A notable feature of the citrate moiety is an intramolecular hydrogen bond between the hydroxyl group and a terminal carboxylate group.[5]

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | trisilver;2-hydroxypropane-1,2,3-tricarboxylate | [6][8] |

| Synonyms | Trithis compound, Silver(I) citrate, Citric acid trisilver salt | [1][4][6] |

| CAS Number | 126-45-4 | [1][2][4] |

| Molecular Formula | C₆H₅Ag₃O₇ | [2][4][8] |

| Molecular Weight | 512.70 g/mol | [2][4][6][7] |

| SMILES | C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ag+].[Ag+].[Ag+] | [7] |

| InChIKey | QUTYHQJYVDNJJA-UHFFFAOYSA-K |[7] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, formulation, and application. It is a dense, white powder that darkens upon exposure to light due to the photoreduction of silver ions.[2] Its solubility is a key factor in its use as an antimicrobial, as its activity depends on the release of silver ions into an aqueous environment.

Table 2: Summary of Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Appearance | White, heavy, crystalline powder; darkens in light | [1][2][6] |

| Melting Point | Decomposes at 170 °C | [9] |

| Boiling Point | 309.6 °C at 760 mmHg (Likely data for citric acid) | [1] |

| Solubility in Water | Sparingly soluble; 1 part in 3500 parts water (approx. 0.29 g/L) | [1][2][3] |

| Solubility in Other Solvents | More soluble in boiling water; very soluble in dilute nitric acid and ammonia. Soluble in citric acid solutions via complex formation. | [1][2][3] |

| Stability | Stable under recommended storage conditions; light-sensitive. Decomposes upon heating. | [2][5][9] |

| Percent Composition | C: 14.06%, H: 0.98%, Ag: 63.12%, O: 21.84% |[2] |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and quality control of this compound.

Table 3: Key Spectroscopic Data for this compound

| Technique | Observation | Reference |

|---|---|---|

| FTIR (cm⁻¹) | ~3429 (broad, O-H stretch); ~2943 & ~2864 (C-H₂ stretch); ~1650 (C=O stretch) | [10] |

| UV-Vis (nm) | A peak at ~284 nm may be associated with (Ag⁺)₃/citrate complexes. | [11] |

| ¹⁰⁹Ag NMR | The compound has been characterized by ¹⁰⁹Ag NMR spectroscopy. | [12] |

| XRD | Crystalline this compound exhibits characteristic diffraction patterns that can be used for phase identification. | [3] |

| DSC | Shows a characteristic exothermic peak corresponding to its decomposition into elemental silver. |[3] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of this compound in a research setting.

Synthesis of this compound

This protocol describes a common precipitation method for synthesizing this compound from silver nitrate and sodium citrate.[3][13]

Materials:

-

Silver nitrate (AgNO₃)

-

Trisodium citrate (Na₃C₆H₅O₇)

-

Reverse osmosis (RO) or deionized water

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Methodology:

-

Prepare aqueous solutions of silver nitrate and trisodium citrate using stoichiometric amounts in RO water.

-

Slowly add the silver nitrate solution to the vigorously stirring sodium citrate solution at room temperature.

-

A white precipitate of this compound (Ag₃C₆H₅O₇) will form immediately according to the reaction: 3AgNO₃ + Na₃C₆H₅O₇ → Ag₃C₆H₅O₇(s) + 3NaNO₃[3]

-

Continue stirring for a designated period (e.g., 30 minutes) to ensure complete reaction.

-

Separate the white precipitate from the solution by filtration.

-

Wash the collected precipitate thoroughly with RO water to remove any unreacted reagents and sodium nitrate byproduct.

-

Dry the purified this compound powder in an oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved. Store the final product protected from light.

Antimicrobial Activity Screening (Bacteriostatic Disk Diffusion Test)

This protocol provides a basic method to screen the antimicrobial activity of this compound solutions against a target microorganism, such as Pseudomonas aeruginosa.[3][14]

Materials:

-

Synthesized this compound

-

Citric acid (for dissolving this compound)

-

Sterile RO water

-

Target microorganism culture (e.g., Pseudomonas aeruginosa)

-

Nutrient agar plates

-

Sterile antibiotic assay disks (e.g., 13 mm Whatman)

-

Micropipette

-

Incubator

Methodology:

-

Prepare a stock solution of this compound complex by dissolving a known mass of this compound in an aqueous citric acid solution.

-

Dilute the stock solution with sterile water to achieve the desired final concentration of silver ions (e.g., 100 ppm).

-

Prepare a bacterial lawn by evenly spreading a standardized inoculum of the target microorganism onto the surface of a nutrient agar plate.

-

Using a sterile micropipette, apply a precise volume (e.g., 100 µL) of the diluted this compound solution onto a sterile assay disk, ensuring complete wetting.

-

Carefully place the wetted disk onto the center of the inoculated agar plate.

-

As a negative control, use a disk wetted with the sterile citric acid vehicle solution without this compound. A positive control with a known antibiotic can also be included.

-

Incubate the plates under appropriate conditions for the microorganism (e.g., 37 °C for 18-24 hours).

-

Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.

Antimicrobial Mechanism of Action

The primary antimicrobial activity of this compound stems from the release of Ag⁺ ions. The mechanism is multifaceted and involves several simultaneous attacks on microbial cells.[15][16]

-

Cell Envelope Disruption: Ag⁺ ions have a high affinity for sulfur-containing proteins in the bacterial cell wall and membrane.[17] Binding to these proteins disrupts cell wall integrity and increases membrane permeability, leading to leakage of essential cellular components.

-

Intracellular Damage: Ions that penetrate the cell can denature critical enzymes and ribosomes by binding to functional groups (e.g., sulfhydryl, amino, phosphate), thereby inhibiting protein synthesis and ATP production.[17]

-

DNA Interaction: Silver ions can interact with the DNA of the microorganism, causing it to condense and lose its ability to replicate, which halts cell division.[18]

-

Reactive Oxygen Species (ROS) Generation: Ag⁺ ions can catalyze the production of ROS, such as hydroxyl radicals. This induces a state of severe oxidative stress, leading to widespread damage to lipids, proteins, and nucleic acids.[15][16]

-

Signal Transduction Interference: Silver can interfere with cellular signaling by dephosphorylating key protein substrates in signal transduction pathways.[15][16] This disruption can halt essential processes and may trigger programmed cell death.

References

- 1. Cas 126-45-4,this compound | lookchem [lookchem.com]

- 2. This compound [drugfuture.com]

- 3. Synthesis and Antimicrobial Activity of this compound Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 126-45-4 [chemicalbook.com]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. macsenlab.com [macsenlab.com]

- 7. GSRS [precision.fda.gov]

- 8. 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, silver(1+) salt (1:3) | C6H5Ag3O7 | CID 101599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 柠檬酸银 水合物 | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Study of Physico-Chemical Interactions during the Production of this compound Nanocomposites with Hemp Fiber | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Mechanistic Basis of Antimicrobial Actions of Silver Nanoparticles [frontiersin.org]

- 16. Mechanistic Basis of Antimicrobial Actions of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. lms.idipharma.com [lms.idipharma.com]

silver citrate solubility in aqueous solutions

An In-depth Technical Guide to the Solubility of Silver Citrate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in aqueous solutions. It covers quantitative solubility data, factors influencing solubility, and detailed experimental protocols for its determination.

This compound, with the chemical formula Ag₃C₆H₅O₇, is a white, crystalline powder.[1] It is known to be sensitive to light, which can cause it to darken.[1] this compound is a salt formed between silver ions (Ag⁺) and citrate ions (C₆H₅O₇³⁻).[2]

Solubility of this compound in Aqueous Solutions

This compound exhibits very limited solubility in pure water but can be effectively dissolved in solutions containing a complexing agent, such as citric acid.[3][4]

Solubility in Water

Under normal physicochemical conditions, the solubility of this compound in water is low.[5][6] It is reported that 1 part of this compound is soluble in 3500 parts of water, which corresponds to approximately 285 ppm of Ag(I) ions in the solution.[3][5][6] The maximum concentration of silver ions in a saturated aqueous solution of this compound is estimated to be around 0.3 g/L (2.8 × 10⁻³ mol/L).[4][5] The solubility product constant (Ksp) for this compound (Ag₃C₆H₅O₇) is estimated to be in the range of 10⁻¹¹ to 10⁻¹².[5][7]

Solubility in Citric Acid Solutions

The solubility of this compound is significantly enhanced in aqueous solutions of citric acid.[5][8] This increased solubility is attributed to the formation of soluble this compound complexes.[5][8] The general formula for these complexes is suggested to be [Ag₃(C₆H₅O₇)ₙ₊₁]³ⁿ⁻.[5][9] The concentration of silver ions in solution increases with the concentration of citric acid.[4] In concentrated citric acid solutions (3 to 4 mol/L), the maximum concentration of silver ions can reach 22 to 25 g/L.[4][10]

Table 1: Solubility of Silver (I) from this compound in Aqueous Citric Acid Solutions

| Citric Acid Concentration (mol/L) | Maximum Silver Ion (Ag⁺) Concentration (g/L) | Corresponding this compound Solubility (approx. g/L) |

| 0 (Pure Water) | ~ 0.3[4][5] | ~ 0.47 |

| 0.5 | ~ 5[4] | ~ 7.8 |

| 3.0 - 4.0 | 22 - 25[4][10] | 34.8 - 39.6[6] |

Factors Affecting Solubility

Effect of pH

The solubility of this compound is pH-dependent.[10] At pH values below the first dissociation constant of citric acid (pKa₁ ≈ 3.1), the citrate species are predominantly in their protonated forms, which reduces their ability to form complexes with silver ions, thereby limiting solubility.[10] It is also recommended to avoid pH values higher than 7 for optimal stability of this compound solutions.[1][11]

Effect of Temperature

This compound is reported to be more soluble in boiling water.[3] However, for prepared "this compound solutions," it is advised to avoid temperatures above 50°C to maintain stability.[1][11]

Presence of Other Ions

The presence of other ions can influence the solubility of this compound. According to the common ion effect, the presence of a common ion (either silver or citrate from another source) would decrease the solubility. Conversely, the presence of other ligands that can form stable complexes with silver ions may increase its solubility.

Experimental Protocols for Solubility Determination

The equilibrium solubility of this compound can be determined using the shake-flask method, followed by the quantification of the dissolved silver concentration using various analytical techniques.

Shake-Flask Method for Equilibrium Solubility

This method is used to prepare a saturated solution of this compound.

-

Preparation: Add an excess amount of this compound powder to a known volume of the desired aqueous solvent (e.g., deionized water, buffer solution of a specific pH) in a flask.[12]

-

Equilibration: Seal the flask and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by filtration (using a 0.22 µm syringe filter) or centrifugation.[12]

-

Analysis: Analyze the concentration of silver in the clear filtrate using one of the methods described below.

References

- 1. ux1.eiu.edu [ux1.eiu.edu]

- 2. macsenlab.com [macsenlab.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. Synthesis and Antimicrobial Activity of this compound Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US8399028B2 - Antimicrobial silver solutions - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

- 7. Three strategies to stabilise nearly monodispersed silver nanoparticles in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and antimicrobial activity of this compound complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to Silver Citrate for Researchers and Drug Development Professionals

An In-depth Examination of the Physicochemical Properties, Synthesis, and Biological Activity of Silver Citrate and its Nanoparticulate Form

This technical guide provides a detailed overview of this compound, a compound of increasing interest in the fields of materials science, medicine, and drug development. This document consolidates essential data on its chemical identity, physicochemical properties, and synthesis methodologies. Furthermore, it delves into the biological activities of this compound and citrate-stabilized silver nanoparticles, with a particular focus on their antimicrobial effects and interactions with cellular signaling pathways.

Core Properties of this compound

This compound is a silver salt of citric acid. It exists in both anhydrous and hydrated forms. The fundamental properties are summarized below.

| Property | Value | Reference |

| Chemical Name | Trithis compound | [1] |

| CAS Number | 126-45-4 (anhydrous) | [1] |

| Molecular Formula | C₆H₅Ag₃O₇ | [1] |

| Molecular Weight | 512.7 g/mol | [1] |

| Appearance | White, crystalline powder | [1] |

Physicochemical Data

The solubility and stability of this compound are critical parameters for its application in various formulations.

Solubility

This compound exhibits limited solubility in water, a characteristic that can be modulated by the presence of citric acid, leading to the formation of soluble this compound complexes.[2]

| Solvent | Solubility | Reference |

| Water | 1 part in 3500 parts water (approx. 0.285 g/L or 285 ppm Ag⁺) | [1][2] |

| Citric Acid Solutions | Solubility increases significantly with increasing citric acid concentration. A maximum concentration of 23-25 g/L of Ag(I) can be achieved in ≥4 mol/L citric acid. | [2][3] |

| Dilute Nitric Acid | Very soluble | [1] |

| Ammonia | Very soluble | [1] |

| Boiling Water | More soluble than in cold water | [1] |

Stability

The stability of this compound solutions is crucial for their storage and application.

| Condition | Observation | Reference |

| Light Exposure | Formulations containing this compound should be protected from light to prevent potential degradation. | [4] |

| pH | Compatible with most formulations at a pH below 7. Incompatibilities may arise with cationic ingredients at pH above 7. | [4] |

| In Isotonic Solutions (for citrate-capped silver nanoparticles) | Stable in 5% glucose solution. Aggregation and precipitation observed in phosphate-buffered saline (PBS) and 0.9% NaCl. | [5] |

| Long-term Storage (for citrate-capped silver nanoparticles) | Colloidal solutions of citrate-stabilized silver nanoparticles have shown good stability over several months, though slight changes in spectral properties may occur. | [6][7] |

Experimental Protocols

This section details methodologies for the synthesis of this compound and citrate-stabilized silver nanoparticles (AgNPs-CIT), which are frequently studied for their biological activities.

Synthesis of this compound Precipitate

Method: Precipitation from Sodium Citrate and Silver Nitrate.[3]

Materials:

-

Silver nitrate (AgNO₃)

-

Sodium citrate (Na₃C₆H₅O₇)

-

Reverse osmosis (RO) water

Procedure:

-

Prepare aqueous solutions of silver nitrate and sodium citrate with stoichiometric amounts of each chemical dissolved in RO water.

-

Mix the two solutions in a beaker under magnetic stirring for approximately 30 minutes.

-

A white precipitate of this compound will form.

-

Separate the precipitate from the solution by filtration.

-

Wash the precipitate with RO water to remove any unreacted reagents.

-

Dry the resulting this compound powder.

Synthesis of Citrate-Stabilized Silver Nanoparticles (AgNPs-CIT)

Method: Citrate Reduction Method.[8]

Materials:

-

Silver nitrate (AgNO₃)

-

Millipore-purified water

-

Sodium hydroxide (NaOH, 10 mM)

Procedure:

-

Dissolve 8.5 mg of AgNO₃ in 50 mL of Millipore-purified water to create a 1 mM stock solution.

-

Dilute 6.8 mL of the stock solution to 100 mL with Millipore water in an Erlenmeyer flask.

-

Adjust the pH of the solution to 8 using the 10 mM NaOH solution.

-

Heat the solution to 100 °C while stirring vigorously (approximately 4000 rpm).

-

The formation of silver nanoparticles is indicated by a color change in the solution.

Antimicrobial Activity

This compound and citrate-stabilized silver nanoparticles exhibit broad-spectrum antimicrobial activity against bacteria, yeasts, and molds.[1] The efficacy is often quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

| Organism | Agent | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Pseudomonas aeruginosa (multidrug-resistant) | Silver Nanoparticles (5-10 nm) | 1.406–5.625 | 2.813–5.625 | [9] |

| Escherichia coli | Green Synthesized AgNPs | 7.8 | 7.8 | [10] |

| Klebsiella pneumoniae | Green Synthesized AgNPs | 3.9 | 3.9 | [10] |

| Salmonella Typhimurium | Green Synthesized AgNPs | 3.9 | 7.8 | [10] |

| Salmonella Enteritidis | Green Synthesized AgNPs | 3.9 | 3.9 | [10] |

| Streptococcus mutans | Silver Nanoparticles | 60 ± 22.36 | - | [11] |

| Streptococcus oralis | Silver Nanoparticles | 45 ± 11.18 | - | [11] |

| Lactobacillus acidophilus | Silver Nanoparticles | 15 ± 5.59 | - | [11] |

| Lactobacillus fermentum | Silver Nanoparticles | 90 ± 22.36 | - | [11] |

| Candida albicans | Silver Nanoparticles | 2.82 ± 0.68 | - | [11] |

Biological Signaling and Cytotoxicity

Recent research has begun to elucidate the effects of citrate-stabilized silver nanoparticles on mammalian cell signaling pathways, which is of high relevance for drug development, particularly in oncology.

Inhibition of NF-κB Signaling Pathway in Breast Cancer Cells

A study on human breast cancer cell lines (MCF-7) demonstrated that citrate-stabilized silver nanoparticles (AgNPs-CIT) can inhibit the expression of Tumor Necrosis Factor-alpha (TNFα) by deactivating the Nuclear Factor kappa-B (NF-κB) signaling pathway.[8] This pathway is a key regulator of inflammatory responses and is often constitutively active in cancer cells, promoting proliferation and survival.

Experimental Workflow:

-

MCF-7 cells were pre-treated with various concentrations of AgNPs-CIT.

-

The cells were then stimulated with phorbol myristate acetate (PMA) to induce the NF-κB signaling pathway.

-

The activity of NF-κB and the expression of TNFα mRNA and protein were quantified.

Results: AgNPs-CIT were found to be non-toxic to MCF-7 cells at the tested concentrations and effectively inhibited the PMA-induced activation of NF-κB and the subsequent expression of TNFα.[8]

Cytotoxicity in Mammalian Cells

The cytotoxic effects of this compound and its nanoparticle forms are concentration- and time-dependent.

| Cell Line | Agent | Concentration | Exposure Time | Result | Reference |

| MCF-7 (Human Breast Cancer) | AgNPs-CIT | 0.1–160 µM | 4 to 48 hours | No significant toxicity observed. | [8] |

| Vero (African Green Monkey Kidney) | Citrate-based AgNPs | 1.56 to 1000 µg/ml | 24 hours | IC50: ~10.68 µg/ml | [12] |

| Vero (African Green Monkey Kidney) | Citrate-based AgNPs | 1.56 to 1000 µg/ml | 48 hours | IC50: ~2.06 µg/ml | [12] |

This guide provides foundational technical information for researchers and professionals in drug development, offering a consolidated resource for the properties, synthesis, and biological interactions of this compound and its related nanomaterials. The presented data underscores the potential of these silver compounds in antimicrobial applications and as modulators of key cellular pathways relevant to disease.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. Synthesis and Antimicrobial Activity of this compound Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 5. The stability of citrate-capped silver nanoparticles in isotonic glucose solution for intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 8. This compound Nanoparticles Inhibit PMA-Induced TNFα Expression via Deactivation of NF-κB Activity in Human Cancer Cell-Lines, MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Frontiers | In Vitro Antimicrobial Activity of Green Synthesized Silver Nanoparticles Against Selected Gram-negative Foodborne Pathogens [frontiersin.org]

- 11. In vitro evaluation of antimicrobial property of silver nanoparticles and chlorhexidine against five different oral pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jhsss.sums.ac.ir [jhsss.sums.ac.ir]

The Stability of Silver Citrate Under Different pH Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the stability of silver citrate across a range of pH conditions. This compound, a compound valued for its antimicrobial properties, exhibits complex chemical behavior in aqueous solutions, which is critically dependent on pH. Understanding this behavior is paramount for its effective formulation and application in research, pharmaceuticals, and various industrial processes. This document provides a comprehensive overview of its solubility, the formation of complex species, and degradation pathways, supported by quantitative data, detailed experimental protocols, and logical diagrams to elucidate the underlying chemical dynamics.

Physicochemical Properties and Intrinsic Solubility

This compound (Ag₃C₆H₅O₇) is the trisilver salt of citric acid. It presents as a white, light-sensitive powder. A crucial characteristic of this compound is its very limited solubility in pure water. Under standard conditions, its solubility is cited as 1 part in 3500 parts of water, which corresponds to an aqueous silver ion (Ag⁺) concentration of approximately 285 parts per million (ppm).[1][2] The dissolution in water is governed by the equilibrium between the solid salt and its constituent ions:

Ag₃C₆H₅O₇(s) ⇌ 3Ag⁺(aq) + C₆H₅O₇³⁻(aq)

The solubility product constant (Ksp) for this equilibrium is estimated to be in the order of 10⁻¹¹ to 10⁻¹².[3] This low intrinsic solubility is a key factor that must be considered in its formulation.

The Critical Role of pH in this compound Stability

The stability of this compound in an aqueous environment is fundamentally tied to the solution's pH. The pH dictates the speciation of citrate ions and the potential for the formation of other silver compounds, such as silver oxide.

Acidic to Near-Neutral Conditions (pH < 7): Complexation and Enhanced Solubility

In acidic to near-neutral solutions, the stability and solubility of this compound are dominated by the protonation state of the citrate ion and the formation of soluble silver-citrate complexes.

2.1.1 Citric Acid Speciation

Citric acid is a weak triprotic acid, meaning it has three ionizable protons with distinct pKa values (pKa₁ ≈ 3.13, pKa₂ ≈ 4.76, pKa₃ ≈ 6.40). The pH of the solution determines which citrate species is predominant, as illustrated in the diagram below.

References

An In-Depth Technical Guide to the Thermal Decomposition of Silver Citrate

This technical guide provides a comprehensive analysis of the thermal decomposition of silver citrate, targeting researchers, scientists, and professionals in drug development. The document outlines the synthesis of this compound, its thermal behavior under inert conditions, and the anticipated decomposition pathway. While specific thermogravimetric data for this compound is not extensively available in the reviewed literature, this guide establishes a theoretical framework and details the experimental protocols necessary to conduct a thorough analysis.

Synthesis of this compound

This compound is typically synthesized via a precipitation reaction between silver nitrate and a citrate salt, most commonly trisodium citrate. The reaction proceeds as follows:

3AgNO₃(aq) + Na₃C₆H₅O₇(aq) → Ag₃C₆H₅O₇(s) + 3NaNO₃(aq)

A detailed experimental protocol for this synthesis is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Silver nitrate (AgNO₃)

-

Trisodium citrate (Na₃C₆H₅O₇)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Dissolve a stoichiometric amount of silver nitrate in deionized water in a beaker.

-

In a separate beaker, dissolve a corresponding stoichiometric amount of trisodium citrate in deionized water.

-

-

Precipitation:

-

While stirring the silver nitrate solution vigorously, slowly add the trisodium citrate solution.

-

A white precipitate of this compound will form immediately.

-

Continue stirring the mixture for a set period (e.g., 30 minutes) to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Isolate the this compound precipitate by vacuum filtration.

-

Wash the precipitate several times with deionized water to remove any unreacted reagents and sodium nitrate byproduct.

-

-

Drying:

-

Dry the purified this compound precipitate in an oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Store the dried this compound powder in a desiccator to prevent moisture absorption.

-

Thermal Analysis of this compound

The thermal decomposition of this compound can be effectively studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Differential Scanning Calorimetry (DSC) Analysis

DSC analysis of this compound reveals the energetic nature of its decomposition. When heated in an inert atmosphere such as argon, this compound undergoes a distinct exothermic decomposition.[1]

Key Findings from DSC Analysis:

-

Decomposition Temperature: The decomposition occurs in the temperature range of 200-210 °C.[1]

-

Exothermic Process: The decomposition is an exothermic process, releasing approximately 220 J/g of energy.[1]

-

Final Product: The solid residue after decomposition is elemental silver.[1]

Thermogravimetric Analysis (TGA)

While specific experimental TGA data for this compound is limited in the available literature, a theoretical mass loss can be calculated based on its complete decomposition to elemental silver.

Theoretical Mass Loss:

The chemical formula for this compound is Ag₃C₆H₅O₇. Its molar mass is 512.7 g/mol . The molar mass of three silver atoms (3 * Ag) is 323.61 g/mol .

The theoretical percentage of silver in the compound is: (Mass of 3 Ag / Molar Mass of Ag₃C₆H₅O₇) * 100 = (323.61 / 512.7) * 100 ≈ 63.1%

Therefore, the expected total mass loss upon complete decomposition is approximately 36.9% .

A proposed multi-stage decomposition based on the thermal behavior of other metal citrates would likely involve the initial loss of water (if hydrated), followed by the breakdown of the citrate ligand into gaseous products like CO₂ and CO.

Data Presentation

| Parameter | Value | Analytical Technique | Reference |

| Decomposition Temperature Range | 200-210 °C | DSC | [1] |

| Decomposition Enthalpy | ~220 J/g (Exothermic) | DSC | [1] |

| Solid Decomposition Product | Elemental Silver (Ag) | Inferred from DSC | [1] |

| Theoretical Total Mass Loss | ~36.9% | Calculation | - |

Experimental Protocols for Thermal Analysis

Differential Scanning Calorimetry (DSC) Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of dried this compound powder into an aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., Argon or Nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above the decomposition range (e.g., 300 °C).

-

-

Data Analysis: Analyze the resulting DSC curve to determine the onset temperature, peak temperature, and enthalpy of the exothermic decomposition.

Thermogravimetric Analysis (TGA) Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of dried this compound powder into a ceramic or platinum TGA crucible.

-

Instrument Setup:

-

Place the crucible onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., Argon or Nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where no further mass loss is observed (e.g., 600 °C).

-

-

Data Analysis: Analyze the TGA curve to determine the temperature ranges of mass loss and the percentage of mass lost at each stage.

Visualizations

Synthesis and Analysis Workflow

The following diagram illustrates the workflow for the synthesis of this compound and its subsequent thermal analysis.

Caption: Workflow for this compound Synthesis and Thermal Analysis.

Proposed Thermal Decomposition Pathway

The following diagram illustrates the proposed pathway for the thermal decomposition of this compound in an inert atmosphere.

Caption: Proposed Thermal Decomposition Pathway of this compound.

References

Silver Citrate: A Comprehensive Technical Review of its Crystal Structure and Morphology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure and morphology of silver citrate, a compound of significant interest in the pharmaceutical and materials science fields due to its antimicrobial properties. This document summarizes key crystallographic data, details experimental protocols for its synthesis and characterization, and explores the relationship between synthesis conditions and the resulting crystal morphology.

Physicochemical Properties

This compound, with the chemical formula Ag₃C₆H₅O₇, is a white, crystalline powder.[1][2] It exhibits low solubility in water but is soluble in nitric acid and ammonia.[1][2] Key physicochemical properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | Ag₃C₆H₅O₇ | [1] |

| Molecular Weight | 512.70 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Solubility in Water | 1 part in 3500 parts water | [2] |

Crystal Structure

The crystal structure of trisilver(I) citrate has been determined by single-crystal X-ray diffraction.[3][4][5] It crystallizes in the orthorhombic system with the space group Pbca.[3][4][5] The structure consists of a three-dimensional polymeric network where citrate anions are linked by silver(I) cations.[3][4][5] Each silver ion is coordinated by oxygen atoms from the carboxylate and hydroxyl groups of the citrate ligands, forming irregular [AgO₄] polyhedra.[3][4][5] An intramolecular hydrogen bond is present between the hydroxyl group and a terminal carboxylate group of the citrate molecule.[3][4][5]

The detailed crystallographic data for trisilver(I) citrate are presented in Table 2.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [3][4][5] |

| Space Group | Pbca | [3][4][5] |

| Unit Cell Dimensions | a = 6.6181(7) Å | [3] |

| b = 11.8477(11) Å | [3] | |

| c = 22.386(2) Å | [3] | |

| Unit Cell Volume | 1755.3(3) ų | [3] |

| Z (Formula units per unit cell) | 8 | [3] |

Selected interatomic distances (bond lengths) are provided in Table 3, illustrating the coordination environment of the silver ions.

| Bond | Length (Å) | Reference |

| Ag1–O6 | 2.275(3) | [4] |

| Ag1–O3 | 2.416(3) | [4] |

| Ag2–O2 | 2.300(3) | [4] |

| Ag3–O4 | 2.197(3) | [4] |

The fractional atomic coordinates for trisilver(I) citrate are detailed in Table 4.

| Atom | x | y | z |

| Ag1 | 0.10659(6) | 0.25916(4) | 0.43156(2) |

| Ag2 | 0.27992(6) | 0.15476(4) | 0.29642(2) |

| Ag3 | 0.42015(6) | 0.32800(4) | 0.21625(2) |

| O1 | 0.4903(5) | 0.0883(3) | 0.4385(1) |

| O2 | 0.2088(5) | 0.0465(3) | 0.4216(1) |

| O3 | 0.2709(5) | 0.3138(3) | 0.3444(1) |

| O4 | 0.5833(5) | 0.3807(3) | 0.2741(1) |

| O5 | 0.2155(5) | 0.4852(3) | 0.3343(1) |

| O6 | 0.0635(5) | 0.4001(3) | 0.4635(1) |

| O7 | -0.0118(5) | 0.5750(3) | 0.4371(2) |

| C1 | 0.3201(7) | 0.0938(4) | 0.4485(2) |

| C2 | 0.2982(7) | 0.1983(4) | 0.4849(2) |

| C3 | 0.2520(7) | 0.2941(4) | 0.4461(2) |

| C4 | 0.2568(7) | 0.3888(4) | 0.3188(2) |

| C5 | 0.2185(7) | 0.4913(4) | 0.3688(2) |

| C6 | 0.0349(7) | 0.4939(4) | 0.4488(2) |

| Reference for all data in Table 4:[3] |

Morphology

The morphology of this compound crystals is highly dependent on the synthesis conditions. Generally, this compound precipitates consist of individual particles with sizes ranging from 0.2 to 0.5 µm. The synthesis of this compound via different routes, such as using sodium citrate, sodium hydroxide, or ammonium hydroxide as precipitants, can lead to variations in particle size and aggregation.[6]

The controlled synthesis of this compound at the nanoscale has also been explored, yielding morphologies such as nanorods and spherical nanoparticles. The choice of capping agents and the precise control of reaction parameters like pH, temperature, and reactant concentrations are crucial in directing the morphology of the resulting this compound nanocrystals.[7][8] For instance, adjusting the pH during the synthesis of silver-citrate-based nanoparticles has been shown to influence their size and crystallinity.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research. Below are representative experimental protocols derived from the literature.

Synthesis of this compound Crystals

A common method for the synthesis of this compound crystals involves the reaction of silver nitrate with a citrate source.[6][9]

Protocol 1: Synthesis via Sodium Citrate [6]

-

Prepare a solution of silver nitrate (AgNO₃) in deionized water.

-

Prepare a separate solution of trisodium citrate (Na₃C₆H₅O₇) in deionized water.

-

Slowly add the silver nitrate solution to the trisodium citrate solution under constant stirring.

-

A white precipitate of this compound will form immediately.

-

Continue stirring for a specified period to ensure complete reaction.

-

Isolate the precipitate by filtration.

-

Wash the precipitate with deionized water to remove any unreacted ions.

-

Dry the resulting this compound powder in an oven at a controlled temperature.

Characterization Techniques

The structural and morphological characterization of this compound is typically performed using the following techniques:

-

X-ray Diffraction (XRD): Used to determine the crystal structure, phase purity, and crystallite size of the this compound powder.[10][11][12]

-

Scanning Electron Microscopy (SEM): Employed to visualize the morphology, size, and surface features of the this compound crystals.

-

Transmission Electron Microscopy (TEM): Provides high-resolution imaging of the morphology and size of this compound nanoparticles.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups present in the this compound molecule and confirm the coordination of the citrate ligand to the silver ions.

Structure-Property Relationship and Applications

The specific crystal structure and morphology of this compound directly influence its physicochemical properties, particularly its solubility and dissolution rate. This, in turn, affects its efficacy as an antimicrobial agent in various applications, including wound dressings, medical device coatings, and as a preservative in pharmaceutical and cosmetic formulations. The ability to control the morphology at the nanoscale opens up possibilities for developing advanced drug delivery systems with tailored release profiles of silver ions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Comparative Synthesis of Silver Nanoparticles: Evaluation of Chemical Reduction Procedures, AFM and DLS Size Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trisilver(I) citrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antimicrobial Activity of this compound Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of Crystallographic Structures and Properties of Silver Nanoparticles Synthesized Using PKL Extract and Nanoscale Characterization Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of Silver Citrate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for silver citrate for use in a laboratory setting. The following sections detail the physical and chemical properties, toxicological data, handling and storage procedures, emergency protocols, and waste disposal of this compound to ensure the safety of laboratory personnel and the environment.

Chemical and Physical Properties

This compound is a white, crystalline powder that is sensitive to light.[1] It is crucial to understand its physical and chemical properties to handle it safely.

| Property | Value | Reference |

| Chemical Formula | C₆H₅Ag₃O₇ | [2] |

| Molecular Weight | 512.71 g/mol | [2] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 170 °C (decomposes) | [1][2] |

| Boiling Point | 309.6 °C at 760 mmHg | [2][3] |

| Flash Point | 155.2 °C | [2][3] |

| Solubility in Water | 1 part in 3500 parts water (approx. 0.285 g/L or 285 ppm of Ag(I) ion) | [2] |

| Other Solubilities | More soluble in boiling water; very soluble in dilute nitric acid and ammonia. Minimally soluble in water but can be dissolved in citric acid solutions. | [2][4] |

| Decomposition Temperature | Exothermic decomposition occurs in the range of 200-210 °C | [4] |

Toxicological Information and Occupational Exposure Limits

Exposure to silver and its compounds can lead to health effects, the most common being argyria, a blue-gray discoloration of the skin and mucous membranes.[5][6] While considered primarily a cosmetic effect, it is permanent.[6] Inhalation of high concentrations of silver compounds can cause respiratory irritation and other health issues.[5]

| Parameter | Value | Issuing Organization | Notes |

| OSHA PEL (Permissible Exposure Limit) | 0.01 mg/m³ (8-hour TWA) | OSHA | For all forms of silver.[7][8] |

| NIOSH REL (Recommended Exposure Limit) | 0.01 mg/m³ (10-hour TWA) | NIOSH | For total silver (metal dust, fume, and soluble compounds, as Ag).[9][10] |

| NIOSH REL for Nanomaterials | 0.9 µg/m³ (8-hour TWA) | NIOSH | For silver nanomaterials (<100 nm).[9][11] |

| ACGIH TLV (Threshold Limit Value) | 0.1 mg/m³ (8-hour TWA) | ACGIH | For metallic silver dust and fume.[7][12] |

| ACGIH TLV (Threshold Limit Value) | 0.01 mg/m³ (8-hour TWA) | ACGIH | For soluble silver compounds, as Ag.[7][12] |

| NIOSH IDLH (Immediately Dangerous to Life or Health) | 10 mg/m³ (as Ag) | NIOSH | [7] |

Experimental Protocols

Protocol for Safe Handling and Storage

Objective: To outline the standard procedure for the safe handling and storage of this compound to minimize exposure and maintain chemical integrity.

Materials:

-

This compound

-

Appropriate personal protective equipment (PPE): safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), lab coat

-

Chemical fume hood

-

Spatula and weighing paper

-

Tightly sealed, light-resistant containers

Procedure:

-

Preparation: Before handling this compound, ensure that the work area is clean and uncluttered. A properly functioning chemical fume hood should be used for all manipulations of this compound powder.[13]

-

Personal Protective Equipment: Don the appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[14]

-

Handling:

-

Avoid creating dust when handling this compound powder.[14] Use a spatula to carefully transfer the powder.

-

Measure the desired amount of this compound on weighing paper within the chemical fume hood.

-

Avoid contact with skin and eyes.[1]

-

Wash hands thoroughly after handling, even if gloves were worn.[14]

-

-

Storage:

Protocol for Spill Cleanup

Objective: To provide a safe and effective procedure for cleaning up a this compound spill.

Materials:

-

Spill kit containing:

-

Soap and water

Procedure:

-

Evacuate and Ventilate: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the area. Increase ventilation by opening a fume hood sash.

-

Don PPE: Before attempting to clean the spill, put on the appropriate PPE.[14]

-

Containment: For small spills, carefully cover the powder with an absorbent material to prevent it from becoming airborne.[16]

-

Cleanup:

-

Using non-sparking tools, gently scoop the spilled material and absorbent into the designated hazardous waste container.[14] Avoid creating dust.

-

For any remaining residue, wet a paper towel with a small amount of water and gently wipe the area. Place the used paper towel in the waste container.

-

-

Decontamination: Thoroughly clean the spill area with soap and water.[17]

-

Disposal: Seal the hazardous waste container and dispose of it according to institutional and local regulations.

Mandatory Visualizations

Fire and Explosion Hazard Data

-

Flammability: this compound is not considered to be flammable.[16]

-

Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. Suitable options include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[14]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus and full protective clothing to prevent contact with dust or decomposition products.[14]

-

Hazardous Combustion Products: Upon decomposition, this compound may produce toxic fumes of silver oxides and carbon oxides.[14]

Disposal Considerations

Objective: To outline the proper procedure for the disposal of this compound waste.

Procedure:

-

Waste Collection: Collect all this compound waste, including spilled material and contaminated items, in a clearly labeled, sealed container for hazardous waste.

-

Precipitation of Silver: For aqueous solutions containing this compound, the silver can be precipitated as an insoluble salt. A common method is to add a slight excess of sodium chloride (NaCl) solution to precipitate silver chloride (AgCl).

-

Separation: The solid silver chloride can be separated from the liquid by filtration.

-

Disposal: The precipitated silver salt and any solid this compound waste must be disposed of as hazardous waste through an approved waste disposal company.[14] Do not dispose of this compound or its solutions down the drain.[14] Always follow your institution's and local environmental regulations for hazardous waste disposal.[18]

References

- 1. echemi.com [echemi.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. Cas 126-45-4,this compound | lookchem [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Exposure-related health effects of silver and silver compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1988 OSHA PEL Project - Silver Metal | NIOSH | CDC [archive.cdc.gov]

- 7. SILVER, METAL & SOLUBLE COMPOUNDS (as Ag) | Occupational Safety and Health Administration [osha.gov]

- 8. Controlling Silver Exposure at a Company that Manufactures and Distributes Metals | Occupational Safety and Health Administration [osha.gov]

- 9. Health Effects of Occupational Exposure to Silver Nanomaterials | NIOSH | CDC [cdc.gov]

- 10. Silver | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 11. aiha.org [aiha.org]

- 12. SILVER AND COMPOUNDS - ACGIH [acgih.org]

- 13. research.uga.edu [research.uga.edu]

- 14. This compound MSDS/SDS | Supplier & Distributor [pt.eleph-citrics.com]

- 15. This compound [drugfuture.com]

- 16. tedpella.com [tedpella.com]

- 17. media.clemson.edu [media.clemson.edu]

- 18. ams.usda.gov [ams.usda.gov]

An In-depth Technical Guide to the Synthesis of Silver Citrate from Silver Nitrate and Sodium Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of silver citrate, a compound of significant interest in various scientific and medical fields, through the reaction of silver nitrate and sodium citrate. This document outlines the fundamental chemical principles, detailed experimental protocols, and characterization of the resulting product.

Introduction

This compound is a silver salt of citric acid that can be synthesized as a stable white precipitate or as a precursor for the generation of silver nanoparticles. Its antimicrobial properties make it a valuable compound in drug development and medical device coatings. The synthesis from silver nitrate and sodium citrate is a common and cost-effective method. Depending on the reaction conditions, this process can yield either bulk this compound precipitate or colloidal silver nanoparticles where citrate acts as both a reducing and capping agent.

Chemical Reaction and Mechanism

The primary reaction for the synthesis of this compound is a precipitation reaction between silver nitrate (AgNO₃) and trisodium citrate (Na₃C₆H₅O₇). The stoichiometry of the reaction is as follows:

3 AgNO₃(aq) + Na₃C₆H₅O₇(aq) → Ag₃C₆H₅O₇(s)↓ + 3 NaNO₃(aq)[1]

In this reaction, three moles of silver nitrate react with one mole of sodium citrate to produce one mole of this compound, which precipitates out of the solution as a white solid, and three moles of sodium nitrate, which remains dissolved in the aqueous solution.

Under specific conditions, particularly with heating, citrate ions can also act as a reducing agent, reducing silver ions (Ag⁺) to metallic silver (Ag⁰), leading to the formation of silver nanoparticles.[2][3] The citrate ions then cap the nanoparticles, preventing their aggregation.

Below is a diagram illustrating the chemical reaction pathway.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are presented below. These protocols are based on established methods found in the scientific literature.

Protocol 1: Synthesis of this compound Precipitate

This protocol focuses on the direct precipitation of this compound.

Materials:

-

Silver nitrate (AgNO₃)

-

Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beakers

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

Procedure:

-

Prepare Reactant Solutions:

-

Reaction:

-

Stirring:

-

Continue to stir the mixture vigorously for a set period, typically 30 minutes, to ensure the reaction goes to completion.[1]

-

-

Isolation and Purification:

-

Drying:

-

Dry the purified this compound precipitate in an oven at a controlled temperature (e.g., 50°C) away from light until a constant weight is achieved.[5]

-

Protocol 2: Synthesis of Silver Nanoparticles using Sodium Citrate

This protocol describes the synthesis of silver nanoparticles where sodium citrate acts as a reducing and capping agent.

Materials:

-

Silver nitrate (AgNO₃)

-

1% Trisodium citrate solution

-

Deionized water

-

Heating mantle with magnetic stirring

-

Erlenmeyer flask

-

Condenser

Procedure:

-

Heating Silver Nitrate Solution:

-

Addition of Sodium Citrate:

-

Reaction and Observation:

-

Cooling:

-

After the color change is stable, remove the flask from the heat and allow it to cool to room temperature while still stirring.[2]

-

-

Storage:

-

Store the resulting colloidal silver nanoparticle solution in a dark bottle at 4°C to prevent agglomeration and degradation.[3]

-

The general experimental workflow for these syntheses is depicted in the following diagram.

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis approaches.

Table 1: Reaction Conditions and Yield for this compound Precipitation

| Parameter | Value | Reference |

| AgNO₃:Na₃Citrate Molar Ratio | 3:1 | [4][5] |

| Stirring Time | 30 minutes | [1] |

| Drying Temperature | 50°C | [5] |

| Yield | High (Precipitation) | [1] |

Table 2: Parameters for Silver Nanoparticle Synthesis

| Parameter | Value | Reference |

| AgNO₃ Concentration | 0.001 M - 1 mM | [2] |

| Sodium Citrate Concentration | 1% solution | [2] |

| Reaction Temperature | Boiling (approx. 100°C) | [2][6][7] |

| Reaction Time | ~9 - 30 minutes | [3][6] |

| Resulting Particle Size | 40.6 nm - 44.04 nm | [3] |

| UV-Vis Absorbance Peak | 423 nm - 444 nm | [3] |

Characterization

The synthesized this compound, in both precipitate and nanoparticle form, can be characterized using a variety of analytical techniques to determine its purity, structure, morphology, and properties.

-

X-ray Diffraction (XRD): Used to determine the crystalline structure of the this compound precipitate.[1][8]

-

Differential Scanning Calorimetry (DSC): To study the thermal properties of the synthesized compound.[1]

-

Scanning Electron Microscopy (SEM): Provides information on the surface morphology and particle shape of the this compound.[1][2]

-

Transmission Electron Microscopy (TEM): Used to visualize the size and shape of silver nanoparticles.[3]

-

UV-Visible Spectroscopy (UV-Vis): To confirm the formation of silver nanoparticles by observing the characteristic surface plasmon resonance peak.[2]

The logical relationship between synthesis and characterization is illustrated below.

Conclusion

The synthesis of this compound from silver nitrate and sodium citrate is a versatile process that can be tailored to produce either a bulk precipitate or nanoparticles with valuable antimicrobial properties. By carefully controlling the reaction conditions, researchers and drug development professionals can obtain this compound-based materials with desired characteristics for a wide range of applications. The protocols and characterization methods outlined in this guide provide a solid foundation for the successful synthesis and analysis of this important compound.

References

- 1. Synthesis and Antimicrobial Activity of this compound Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. banglajol.info [banglajol.info]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. troindia.in [troindia.in]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]

The Core Antimicrobial Mechanisms of Silver Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silver has been utilized for its antimicrobial properties for centuries, and in modern formulations, silver citrate stands out as a potent and versatile antimicrobial agent. This technical guide delves into the fundamental mechanisms through which this compound exerts its antimicrobial effects. By elucidating the intricate interactions between its constituent components—silver ions (Ag⁺) and citrate—and microbial cells, this document aims to provide a comprehensive resource for researchers, scientists, and drug development professionals. The multifaceted approach of this compound, involving cell membrane disruption, metabolic inhibition, DNA damage, and the generation of reactive oxygen species (ROS), underscores its efficacy against a broad spectrum of pathogens. This guide synthesizes current scientific understanding, presents quantitative data on its antimicrobial activity, details relevant experimental protocols, and provides visual representations of the key mechanisms of action.

Introduction

The rise of antibiotic-resistant pathogens presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents. Silver, in its various forms, has re-emerged as a compelling candidate due to its broad-spectrum activity and a lower propensity for inducing microbial resistance compared to traditional antibiotics.[1][2] this compound, a salt of citric acid, is a notable formulation that leverages the antimicrobial power of silver ions in a stabilized complex. The citrate component not only serves as a carrier for the silver ions but is also believed to contribute to the overall antimicrobial efficacy.[3][4] This guide will explore the core mechanisms that underpin the antimicrobial action of this compound, providing a detailed examination of its effects at the cellular and molecular levels.

The Dual-Action Mechanism of this compound

The antimicrobial prowess of this compound stems from the synergistic interplay of its two primary components: the silver ion (Ag⁺) and the citrate molecule. The silver ion is the principal bioactive agent, while citrate plays a crucial role in stabilization, delivery, and potentially enhancing the antimicrobial effect.

The Role of the Silver Ion (Ag⁺)

The antimicrobial activity of silver is predominantly attributed to the action of silver ions.[3] These ions are released from the this compound complex and initiate a multi-targeted assault on microbial cells.

The initial point of contact between silver ions and a microbial cell is the cell envelope. The negatively charged components of the bacterial cell wall and membrane attract the positively charged silver ions. This electrostatic interaction leads to the accumulation of silver ions on the cell surface, which disrupts the structural and functional integrity of the cell membrane.[3] This can lead to increased membrane permeability and the leakage of essential intracellular components, ultimately resulting in cell death.

Once inside the cell, or even at the cell surface, silver ions exhibit a high affinity for sulfur-containing groups (thiols or sulfhydryl groups) present in amino acids like cysteine.[5] Many vital enzymes and structural proteins within a microbial cell contain these thiol groups. By binding to them, silver ions can denature these proteins and inactivate critical enzymes involved in cellular respiration and other metabolic pathways. This disruption of metabolic processes deprives the cell of the energy required for survival.

Silver ions can also interact with the nucleic acids of the microbial cell. They can bind to the DNA, causing it to condense and preventing its replication.[3] This inhibition of cell division is a key aspect of its bacteriostatic effect. Furthermore, by interacting with ribosomes, silver ions can disrupt protein synthesis, further hampering the cell's ability to function and proliferate.

A significant component of silver's antimicrobial mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS), such as superoxide radicals.[5] The interaction of silver ions with the bacterial respiratory chain can lead to an imbalance in the cell's redox state, resulting in the production of these highly reactive molecules. ROS can cause widespread damage to cellular components, including lipids, proteins, and DNA, contributing significantly to cell death.

The Role of the Citrate Ion

The citrate component of this compound is not merely a passive carrier for silver ions. It plays several important roles that contribute to the compound's overall efficacy.

Citrate acts as a stabilizing and complexing agent for silver ions.[3][4] This helps to maintain the silver in a soluble and bioavailable form, ensuring a sustained release of silver ions for a prolonged antimicrobial effect. The formation of this compound complexes can also influence the rate of silver ion release.[3][4]

There is evidence to suggest that citrate itself possesses some antimicrobial properties and can act synergistically with silver ions.[3][4] Simple carboxylic acids, like citric acid, have been shown to enhance the antimicrobial power of disinfectants.[3][4] The presence of citrate may be necessary to achieve potent inhibition of certain pathogenic organisms.[3][4]

One proposed mechanism for the enhanced efficacy of silver dihydrogen citrate (a related compound) is that microbes may recognize the citrate as a potential food source.[6] This could lead to the active transport of the silver-citrate complex into the cell, effectively creating a "Trojan horse" effect that facilitates the delivery of toxic silver ions directly into the microbial cytoplasm.

Visualizing the Mechanisms of Action

To better understand the complex interactions involved in the antimicrobial action of this compound, the following diagrams illustrate the key pathways and experimental workflows.

Caption: Multi-targeted antimicrobial mechanism of this compound.

Caption: Experimental workflow for MIC and MBC determination.

Quantitative Data on Antimicrobial Activity

The efficacy of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

While specific MIC and MBC values for pure this compound are not extensively documented across a wide range of microorganisms in a standardized format, data from studies on citrate-stabilized silver nanoparticles and silver ions (from silver nitrate) provide a strong indication of its potential efficacy. The following tables summarize representative data from the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of Silver Compounds

| Microorganism | Silver Compound | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Citrate-reduced AgNPs | 0.391 | [7] |

| Staphylococcus aureus | AgNPs | 0.625 (mg/mL) | [8] |

| Escherichia coli | Citrate-reduced AgNPs | 0.049 | [7] |

| Escherichia coli | Silver Nitrate (Ag⁺) | 8 | [9] |

| Pseudomonas aeruginosa | Citrate-stabilized AgNPs | 2.65 - 21.25 | [10] |

| Pseudomonas aeruginosa | Silver Nitrate (Ag⁺) | 10 | [5] |

Table 2: Minimum Bactericidal Concentration (MBC) of Silver Compounds

| Microorganism | Silver Compound | MBC (µg/mL) | Reference |

| Staphylococcus aureus | AgNPs | 0.625 (mg/mL) | [8] |

| Staphylococcus aureus | Ag-PMAA NCs | 2 | [11] |

| Escherichia coli | Silver Nitrate (Ag⁺) | 16 | [9] |

| Pseudomonas aeruginosa | AgNPs | 2.813 - 5.625 | [6] |

Note: The variability in MIC and MBC values can be attributed to differences in nanoparticle size, experimental conditions, and specific microbial strains used.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antimicrobial properties of this compound.

Broth Microdilution Assay for MIC and MBC Determination

This method is used to determine the minimum inhibitory and bactericidal concentrations of an antimicrobial agent.

Materials:

-

Sterile 96-well microtiter plates

-

This compound solution of known concentration

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial culture in logarithmic growth phase, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)

-

Sterile diluent (e.g., saline)

-

Incubator

-

Microplate reader (optional)

-

Sterile agar plates for MBC determination

Protocol:

-

Preparation of this compound Dilutions: Prepare a series of twofold dilutions of the this compound solution in the microtiter plate using MHB. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions. Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound in which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

-

MBC Determination: To determine the MBC, take a 10-100 µL aliquot from each well that showed no visible growth and plate it onto an appropriate agar medium.

-

Incubation: Incubate the agar plates at 37°C for 24 hours.

-

MBC Endpoint: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial count.

Kirby-Bauer Disk Diffusion Assay

This method is used to assess the susceptibility of a bacterium to an antimicrobial agent.

Materials:

-

Sterile Mueller-Hinton Agar (MHA) plates

-

Sterile cotton swabs

-

Bacterial culture in logarithmic growth phase, adjusted to a 0.5 McFarland standard

-

Sterile filter paper disks (6 mm in diameter)

-

This compound solution of known concentration

-

Sterile forceps or disk dispenser

-

Incubator

-

Ruler or calipers

Protocol:

-

Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

-

Disk Preparation and Application: Aseptically apply a known volume (e.g., 10-20 µL) of the this compound solution onto a sterile filter paper disk. Using sterile forceps, place the impregnated disk onto the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.

-

Incubation: Invert the plate and incubate at 37°C for 18-24 hours.

-

Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters. The size of the zone is indicative of the susceptibility of the bacterium to the this compound.

Conclusion

The fundamental antimicrobial mechanism of this compound is a sophisticated, multi-pronged attack on microbial cells, driven primarily by the versatile bioactivity of silver ions and complemented by the stabilizing and potentially synergistic role of the citrate molecule. Its ability to disrupt cell membranes, inactivate critical enzymes, interfere with DNA replication, and induce oxidative stress makes it a formidable agent against a wide array of bacteria. The quantitative data, though requiring further specific research on pure this compound, strongly supports its potent antimicrobial efficacy. The detailed experimental protocols provided in this guide offer a framework for the consistent and reliable evaluation of its antimicrobial properties. For researchers and professionals in drug development, a thorough understanding of these core mechanisms is paramount for harnessing the full potential of this compound in creating novel and effective antimicrobial solutions to combat the growing threat of infectious diseases.

References

- 1. mmclibrary.com [mmclibrary.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Antimicrobial Activity of this compound Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antibacterial activity and mechanism of silver nanoparticles against multidrug-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synergistic activity of silver nanoparticles and antibiotics: apramycin against Escherichia coli - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00404G [pubs.rsc.org]

- 10. Silver nanoparticle with potential antimicrobial and antibiofilm efficiency against multiple drug resistant, extensive drug resistant Pseudomonas aeruginosa clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Harnessing Silver Nanoclusters to Combat Staphylococcus aureus in the Era of Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of Silver Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of silver citrate (Ag₃C₆H₅O₇). The information presented is intended to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Properties

This compound is an organic silver salt recognized for its antimicrobial properties.[1][2] It typically presents as a white to off-white or light grey crystalline powder.[1][2][3][4] A key characteristic is its sensitivity to light, which can cause the compound to darken over time.[3][5]

Quantitative physical and chemical data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value |

| Appearance | White, off-white, to light grey crystalline powder.[1][2][5][6] |

| Molecular Formula | C₆H₅Ag₃O₇ (anhydrous)[2][3][7] or Ag₃C₆H₅O₇·xH₂O (hydrate)[1] |

| Molecular Weight | 512.70 g/mol (anhydrous basis)[1][2][3][5] |

| Melting Point | Decomposes at 170 °C.[1][7][8] |

| Boiling Point | 309.6 °C at 760 mmHg.[5][7] |

| Solubility in Water | Sparingly soluble; 1 part dissolves in approximately 3500 parts of water, which corresponds to about 285 ppm of Ag(I) ions.[3][5][7][9] It is more soluble in boiling water.[3][5][7] |

| Solubility in other solvents | Very soluble in dilute nitric acid and ammonia.[3][5][7] It can be effectively dissolved in citric acid solutions.[7][9] |

| CAS Number | 126-45-4 (anhydrous)[2][3][5][7], 206986-90-5 (hydrate)[1][6][10] |

Experimental Protocols

The characterization of this compound involves a variety of analytical techniques to determine its identity, purity, structure, and morphology. Below are detailed methodologies for key experiments.

2.1 Synthesis of this compound

A common method for synthesizing this compound is through a precipitation reaction.[9][11]

-

Objective: To produce solid this compound from aqueous solutions of a silver salt and a citrate salt.

-